1,2,3-Trimethoxy-5-selenocyanatobenzene
Description
1,2,3-Trimethoxy-5-selenocyanatobenzene (CAS: 1570498-33-7) is a substituted benzene derivative featuring three methoxy groups at positions 1, 2, and 3, and a selenocyanate (-SeCN) group at position 3. This compound is part of a broader class of trimethoxybenzene derivatives, which are studied for their unique electronic and steric properties due to the combination of electron-donating methoxy groups and the polarizable selenocyanate substituent. The selenocyanate group distinguishes it from other analogs by introducing selenium, a heavier chalcogen, which may influence redox behavior, coordination chemistry, and biological activity .
Properties
Molecular Formula |
C10H11NO3Se |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
(3,4,5-trimethoxyphenyl) selenocyanate |
InChI |
InChI=1S/C10H11NO3Se/c1-12-8-4-7(15-6-11)5-9(13-2)10(8)14-3/h4-5H,1-3H3 |
InChI Key |
NOAYFTALFRASSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)[Se]C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,3-Trimethoxy-5-selenocyanatobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has three methoxy groups attached at the 1, 2, and 3 positions.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process.
Chemical Reactions Analysis
1,2,3-Trimethoxy-5-selenocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form selenoxide derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenocyanate group can yield selenoxides, while reduction can produce selenols .
Scientific Research Applications
1,2,3-Trimethoxy-5-selenocyanatobenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,3-Trimethoxy-5-selenocyanatobenzene exerts its effects is primarily related to its ability to interact with biological molecules. The selenocyanate group can undergo redox reactions, leading to the formation of reactive selenium species. These species can interact with thiol groups in proteins, potentially inhibiting enzyme activity and affecting cellular processes . The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Key Findings :
- Electronic Effects: The selenocyanate group (-SeCN) exhibits greater polarizability compared to nitro (-NO₂) and sulfonyl (-SO₂R) groups, which may enhance charge-transfer capabilities in electronic materials .
- Reactivity: Nitro-substituted analogs are more reactive in electrophilic aromatic substitution, whereas selenocyanate derivatives show preferential coordination with transition metals (e.g., Pd, Cu) due to selenium’s soft Lewis basicity .
- Toxicity and Stability: Selenocyanates are less stable under ambient conditions than sulfonyl or nitro derivatives, requiring inert storage. However, they are less acutely toxic than nitroarenes, which are associated with mutagenic risks .
Isomeric Comparisons
Trimethoxybenzene isomers with substituent position variations (e.g., 1,2,4- or 1,3,5-trimethylbenzenes) demonstrate divergent physicochemical behaviors. For instance:
- 1,2,4-Trimethylbenzene (CAS: 95-63-6) has lower boiling points and higher volatility compared to 1,2,3-trimethoxy derivatives, reflecting weaker intermolecular forces in non-polar methyl-substituted systems .
- 1,3,5-Trimethoxybenzene analogs exhibit symmetrical π-conjugation, enabling applications in liquid crystals, unlike the asymmetrical 1,2,3-substituted selenocyanate derivative .
Research and Industrial Implications
- Materials Science : As a dopant for organic semiconductors due to selenium’s high electron mobility.
- Catalysis : Serving as a ligand in transition-metal complexes for cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
